4-(Piperazin-1-yl)pyridine-2-carbonitrile chemical structure and properties
4-(Piperazin-1-yl)pyridine-2-carbonitrile chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 4-(Piperazin-1-yl)pyridine-2-carbonitrile , a critical intermediate in medicinal chemistry.
Executive Summary
4-(Piperazin-1-yl)pyridine-2-carbonitrile is a bifunctional heterocyclic building block extensively used in the discovery of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1] Its structure features a pyridine core substituted with a nitrile group at the C2 position and a piperazine moiety at the C4 position.[1][2]
This scaffold offers two distinct vectors for chemical elaboration:
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The Secondary Amine (Piperazine): A nucleophilic handle for library generation via acylation, alkylation, or arylation.[2]
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The Nitrile (Cyano) Group: An electrophilic handle convertible to amides, acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).[2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 4-(Piperazin-1-yl)pyridine-2-carbonitrile |
| Common Name | 4-(1-Piperazinyl)-2-cyanopyridine |
| CAS Number | 2819464-16-7 (Dihydrochloride salt) |
| SMILES | N#Cc1cc(ccn1)N2CCNCC2 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol (Free base) |
Physicochemical Profile (Predicted)
The following data represents the free base form.
| Property | Value | Implication for Drug Design |
| cLogP | ~0.5 - 0.9 | High water solubility; suitable for fragment-based design.[1] |
| TPSA | 50-60 Ų | Good membrane permeability; CNS active potential.[1] |
| pKa (Piperazine NH) | ~9.8 | Basic center; likely protonated at physiological pH.[1][2] |
| pKa (Pyridine N) | ~2.5 | Weakly basic due to electron-withdrawing nitrile.[1] |
| H-Bond Donors | 1 | Secondary amine. |
| H-Bond Acceptors | 4 | Pyridine N, Nitrile N, Piperazine amines.[1][2] |
Synthetic Methodology
The most robust route to 4-(Piperazin-1-yl)pyridine-2-carbonitrile involves a Nucleophilic Aromatic Substitution (SNAr) .[1]
Retrosynthetic Analysis
The C4 position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (para-like) and the nitrile group at C2 (meta to C4, but inductively withdrawing).[1][2]
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Electrophile: 4-Chloro-2-pyridinecarbonitrile (CAS: 3521-72-8).[1]
-
Nucleophile: Piperazine (CAS: 110-85-0).[1]
Reaction Mechanism & Logic
The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The 2-cyano group is critical; it lowers the LUMO energy of the pyridine ring, facilitating the addition of the amine.[2]
-
Regioselectivity: If starting from 2,4-dichloropyridine, substitution would favor the C4 position over C2 due to the lower steric hindrance and the stabilization of the negative charge on the ring nitrogen during the transition state.[1][2] However, using the pre-functionalized 4-chloro-2-cyanopyridine guarantees regiocontrol.[1]
Experimental Protocol
Objective: Synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile on a 10 mmol scale.
Reagents:
-
4-Chloro-2-pyridinecarbonitrile: 1.38 g (10.0 mmol)[1]
-
Piperazine (Anhydrous): 4.30 g (50.0 mmol) [5 equiv.[1][2] used to prevent bis-substitution]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-pyridinecarbonitrile (1.0 equiv) in MeCN (0.5 M concentration).
-
Addition: Add anhydrous Piperazine (5.0 equiv) and K₂CO₃ (2.0 equiv). Note: Excess piperazine acts as both reactant and base, but K₂CO₃ ensures complete scavenging of HCl.[1][2]
-
Reaction: Heat the mixture to 80°C (reflux) under nitrogen atmosphere. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[2]
-
Workup:
-
Purification (Acid-Base Extraction):
-
Dissolve the residue in EtOAc (50 mL).
-
Wash with water (3 x 20 mL) to remove excess piperazine (highly water-soluble).[1][2]
-
Optional: Extract the organic layer with 1M HCl.[1][2] The product moves to the aqueous phase.[1][2] Wash the aqueous phase with EtOAc (removes neutral impurities).[2] Basify the aqueous phase (pH > 12) with NaOH and extract back into DCM/Isopropanol (3:1).[2]
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the product as a pale yellow solid or viscous oil.[2]
Yield Expectation: 85–95%.
Visualization: Synthesis Pathway
Caption: SNAr synthesis pathway showing the convergence of electrophile and nucleophile via a transition state to the final product.
Reactivity & Derivatization Strategies
This scaffold is a "privileged structure" because it allows orthogonal functionalization.[1][2]
Piperazine Nitrogen (N1) Derivatization
The secondary amine is the most reactive site (nucleophilic).[1][2]
-
Amide Coupling: Reaction with carboxylic acids (HATU/DIPEA) yields amides.[1][2]
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides (common in GPCR antagonists).[1][2]
-
Reductive Amination: Reaction with aldehydes/ketones (NaBH(OAc)₃) yields tertiary amines.[1][2]
Nitrile (C2) Transformations
The nitrile group is less reactive than the amine but serves as a precursor for polar pharmacophores.[1][2]
-
Hydrolysis: Acidic or basic hydrolysis yields the Picolinamide (CONH₂) or Picolinic Acid (COOH).[1][2]
-
Cyclization: Reaction with Sodium Azide (NaN₃) and Ammonium Chloride yields the Tetrazole , a bioisostere of carboxylic acid with better metabolic stability.[2]
-
Reduction: Hydrogenation (Raney Ni or Pd/C) yields the Aminomethyl group (CH₂NH₂).[1][2]
Visualization: Reactivity Map
Caption: Divergent synthesis map illustrating the orthogonal reactivity of the amine and nitrile handles.
Applications in Drug Discovery[1][2][4][5][9]
Kinase Inhibitors
The 2-aminopyridine motif (mimicked here by the piperazine-pyridine interaction) is a classic hinge-binding motif.[1] The piperazine group often extends into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic properties.[2]
-
Example Class: CDK4/6 inhibitors often utilize piperazinyl-pyridines to tune selectivity.[1]
GPCR Ligands
The piperazine ring is a canonical scaffold for Dopamine (D2/D3) and Serotonin (5-HT) receptor ligands.[1][2] The pyridine-nitrile tail provides a rigid spacer that can engage in pi-stacking or specific polar interactions within the transmembrane bundle.[1]
PROTAC Linkers
The secondary amine of the piperazine is an ideal attachment point for alkyl chain linkers connecting an E3 ligase ligand (e.g., Cereblon binder) to a protein of interest (POI) ligand.[2]
Safety & Handling
-
Nitrile Hazard: While the nitrile is bound to an aromatic ring, metabolism can theoretically release cyanide, though this is rare for stable aromatic nitriles.[2] Standard PPE (gloves, goggles) is required.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO₂ from the air; the dihydrochloride salt is shelf-stable.[1][2]
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives." BenchChem Protocols, 2025.[2][3] Link[1][2]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1040682-68-5, 4-Pyridinecarbonitrile."[1] PubChem, 2025.[2][4] Link
-
Sigma-Aldrich. "4-Pyridinecarbonitrile Product Specification." Merck KGaA, 2025.[2] Link
-
ChemicalBook. "1-(4-Methyl-pyridin-2-yl)-piperazine Properties and Synthesis." ChemicalBook, 2023.[2] Link
-
Rasayan Journal of Chemistry. "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." Rasayan J. Chem., Vol. 11, No. 2, 2018.[2] Link
